![molecular formula C17H17N5O3S B2784570 3-(1-(4-甲基噻唑-5-羧酰基哌啶-4-基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 2034426-09-8](/img/structure/B2784570.png)
3-(1-(4-甲基噻唑-5-羧酰基哌啶-4-基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name, but without specific data such as an X-ray crystallography study, it’s difficult to provide a detailed analysis .科学研究应用
杂环化学与药物设计
杂环化合物,如嘧啶和吡啶,由于其多样的生物活性而在药物设计中至关重要。对吡啶并[2,3-d]嘧啶和相关杂环的研究揭示了它们在创造具有重要药理性质的化合物方面的潜力。例如,对嘧啶-2,4-二酮的合成和评估已对其抗菌活性进行了探索,展示了此类结构在开发新治疗剂中的相关性 (Rauf 等,2010; Alwan 等,2014)。
催化与合成
这些化合物中发现的结构基序在催化中也发挥作用,在催化中它们可用于促进各种化学反应。例如,负载在功能化纳米二氧化硅上的三嗪二膦氢硫酸盐离子液体已被用于催化吡啶并[2,3-d]嘧啶衍生物的合成,证明了这些结构在促进复杂化学转化中的效用 (Rahmani 等,2018)。
抗癌研究
吡啶并[2,3-d]嘧啶衍生物在抗癌研究中的探索突显了这些化合物在医学应用中的潜力。例如,异噻唑并嘧啶的合成和生物学评估显示了对各种癌细胞系的活性,表明类似结构在肿瘤学研究中的潜力 (Machoń 等,1987)。
抗氧化性能
具有吡啶并[2,3-d]嘧啶结构的化合物已被研究其抗氧化性能。吡唑并吡啶衍生物的合成及其作为抗氧化剂的评估举例说明了利用这些杂环框架对抗氧化应激的兴趣,氧化应激是许多疾病的一个因素 (Gouda,2012)。
作用机制
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to the active site, preventing the target from performing its function .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines, suggesting potential anti-cancer properties .
属性
IUPAC Name |
3-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-10-13(26-9-19-10)16(24)21-7-4-11(5-8-21)22-15(23)12-3-2-6-18-14(12)20-17(22)25/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,18,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXBWAMXHGCOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。